molecular formula C10H11NO B6183246 N-[(2,3-dihydro-1H-inden-4-yl)methylidene]hydroxylamine CAS No. 17450-59-8

N-[(2,3-dihydro-1H-inden-4-yl)methylidene]hydroxylamine

Cat. No. B6183246
CAS RN: 17450-59-8
M. Wt: 161.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dihydro-1H-inden-4-yl)methylidene]hydroxylamine, also known as N-methyl-2,3-dihydro-1H-inden-4-ylidene-hydroxylamine, is a novel organic compound that has recently been studied for its potential applications in organic synthesis, biochemistry and medical research. This compound is a derivative of hydroxylamine, which is a nitrogen-containing heterocyclic compound. N-methyl-2,3-dihydro-1H-inden-4-ylidene-hydroxylamine has several unique properties that make it a valuable tool in scientific research.

Scientific Research Applications

N-[(2,3-dihydro-1H-inden-4-yl)methylidene]hydroxylamine-dihydro-1H-inden-4-ylidene-hydroxylamine has been studied for its potential applications in organic synthesis, biochemistry and medical research. It has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. It has also been used in the synthesis of peptides and proteins. In addition, it has been used to study the structure and function of enzymes, as well as the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1H-inden-4-yl)methylidene]hydroxylamine-dihydro-1H-inden-4-ylidene-hydroxylamine is not yet fully understood. However, it is believed to act as a proton transfer agent, which means that it can transfer protons from one molecule to another. This process is essential for the synthesis of various organic compounds, as well as for the catalysis of biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(2,3-dihydro-1H-inden-4-yl)methylidene]hydroxylamine-dihydro-1H-inden-4-ylidene-hydroxylamine are still being studied. However, preliminary studies have shown that this compound can act as an antioxidant and can inhibit the formation of reactive oxygen species. In addition, it has been shown to have anti-inflammatory properties and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[(2,3-dihydro-1H-inden-4-yl)methylidene]hydroxylamine-dihydro-1H-inden-4-ylidene-hydroxylamine in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, it is a stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to using this compound in laboratory experiments, such as the fact that it is not soluble in water and must be used in an organic solvent.

Future Directions

There are several potential future directions for the research and development of N-[(2,3-dihydro-1H-inden-4-yl)methylidene]hydroxylamine-dihydro-1H-inden-4-ylidene-hydroxylamine. For example, further studies could be conducted to determine the exact mechanism of action of this compound and to identify new applications for it. In addition, studies could be conducted to explore the potential therapeutic uses of this compound. Finally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

N-[(2,3-dihydro-1H-inden-4-yl)methylidene]hydroxylamine-dihydro-1H-inden-4-ylidene-hydroxylamine can be synthesized from 1-methyl-2,3-dihydro-1H-indene and hydroxylamine hydrochloride. The reaction is carried out in an aqueous solution at a temperature of 80°C. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and the product is isolated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2,3-dihydro-1H-inden-4-yl)methylidene]hydroxylamine involves the condensation of 2,3-dihydro-1H-indene-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2,3-dihydro-1H-indene-4-carbaldehyde", "hydroxylamine hydrochloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 2,3-dihydro-1H-indene-4-carbaldehyde in a suitable solvent (e.g. ethanol).", "Add hydroxylamine hydrochloride and base to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and then filter off any precipitated solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol).", "Characterize the purified product by spectroscopic methods (e.g. NMR, IR)." ] }

CAS RN

17450-59-8

Product Name

N-[(2,3-dihydro-1H-inden-4-yl)methylidene]hydroxylamine

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.